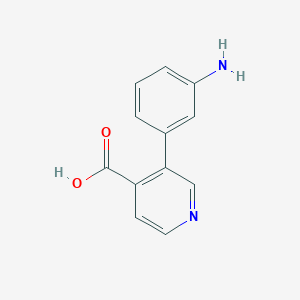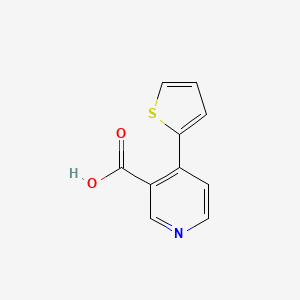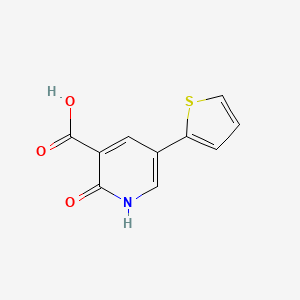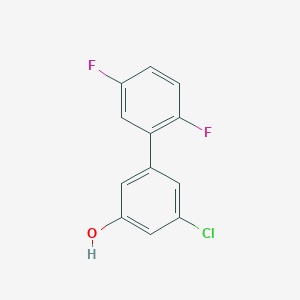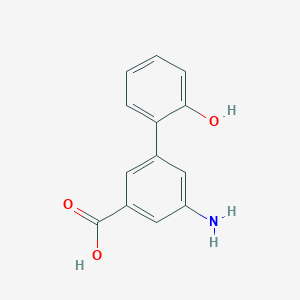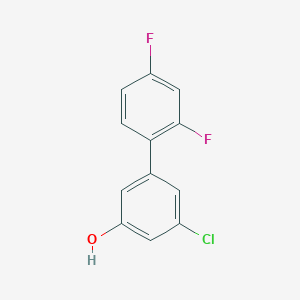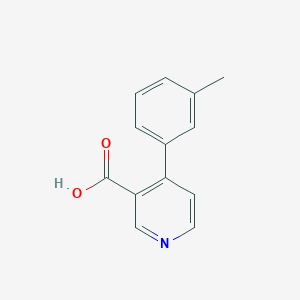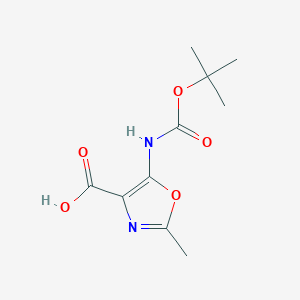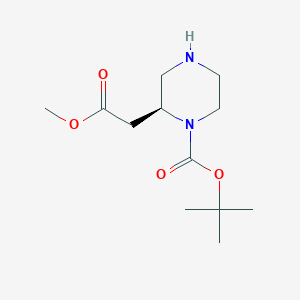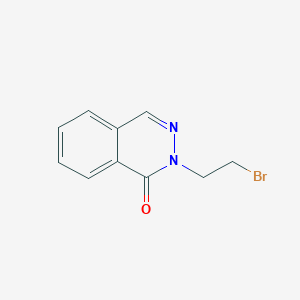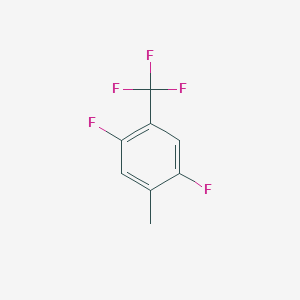![molecular formula C10H16N2 B3046729 2-{[(Propan-2-yl)amino]methyl}aniline CAS No. 128145-39-1](/img/structure/B3046729.png)
2-{[(Propan-2-yl)amino]methyl}aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Interactions and Properties
The study by Krishna and Mohan (2012) explores the molecular interactions between N-methyl aniline and alcohols (propan-1-ol/propan-2-ol), focusing on the dielectric permittivity and other molecular properties. This research provides insights into the behavior of aniline derivatives in binary mixtures, relevant for understanding the fundamental interactions and properties of "2-{[(Propan-2-yl)amino]methyl}aniline" in various solvent environments. The findings highlight the significance of dipole moments, thermodynamic values, and hydrogen bonding in determining the physical characteristics of these mixtures, which could be vital for applications in material science and chemical engineering (Krishna & Mohan, 2012).
Synthesis and Characterization
Saeed et al. (2009) discuss the synthesis and characterization of novel compounds involving aniline derivatives, showcasing the versatility of "2-{[(Propan-2-yl)amino]methyl}aniline" in chemical synthesis. Their work demonstrates the potential for creating a wide range of chemical structures, which could be useful in various research and industrial applications. The structural confirmation through spectroscopic data and X-ray diffraction offers a comprehensive understanding of these compounds, potentially guiding future research in organic chemistry and materials science (Saeed, Hussain, Abbas, & Bolte, 2009).
Electroluminescence and Material Applications
The research by Doi et al. (2003) introduces a novel class of emitting amorphous molecular materials, indicating the potential of aniline derivatives in the development of organic electroluminescent devices. This study underscores the application of "2-{[(Propan-2-yl)amino]methyl}aniline" in creating materials that emit multicolor light, including white, which is crucial for the advancement of display technologies and lighting systems. The findings highlight the importance of such compounds in the field of optoelectronics, offering insights into the design and synthesis of new materials for electronic applications (Doi, Kinoshita, & Okumoto, 2003).
Catalytic Applications
The study by Rao et al. (2014) presents the use of a palladium(II) complex with 2-(methylthio)aniline as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This research highlights the catalytic capabilities of aniline derivatives, particularly "2-{[(Propan-2-yl)amino]methyl}aniline," in facilitating environmentally friendly chemical reactions. The high efficiency and thermal stability of the catalyst underscore its potential utility in organic synthesis, contributing to the development of greener chemical processes (Rao, Kumar, Bhunia, Singh, & Singh, 2014).
Mécanisme D'action
Action Environment
The action, efficacy, and stability of “2-{[(Propan-2-yl)amino]methyl}aniline” can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules or ions in the environment. For example, the compound’s activity could be enhanced or inhibited in certain pH conditions, or it could be more stable at certain temperatures.
Propriétés
IUPAC Name |
2-[(propan-2-ylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZQLDWKPXNCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560962 | |
| Record name | 2-{[(Propan-2-yl)amino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Propan-2-yl)amino]methyl}aniline | |
CAS RN |
128145-39-1 | |
| Record name | 2-{[(Propan-2-yl)amino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

